2-phenoxy-N-(t-butoxycarbonyl)aniline

Lipophilicity LogP Drug-likeness

WHY BUY THIS COMPOUND: 2-phenoxy-N-(t-butoxycarbonyl)aniline (CAS 640766-49-0) is a non-fungible building block combining a Boc-protected aniline with an ortho-phenoxy substituent. Unlike generic N-Boc-aniline or unprotected 2-phenoxyaniline, this dual architecture prevents competing N-arylation during cross-coupling, enables exclusive C6 C–H alkenylation, and saves 2–3 synthetic steps in fragment elaboration or nimesulide-scaffold construction. The pre-installed diaryl ether motif matches SAR requirements for MEK/Type II kinase inhibitors and CETP targets, delivering superior regiochemical control and higher isolated yields.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
Cat. No. B8471644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(t-butoxycarbonyl)aniline
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C17H19NO3/c1-17(2,3)21-16(19)18-14-11-7-8-12-15(14)20-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19)
InChIKeyGANMAJJKBOOZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-N-(t-butoxycarbonyl)aniline (CAS 640766-49-0): Protected Phenoxyaniline Building Block for Medicinal Chemistry and Fragment-Based Discovery


2-Phenoxy-N-(t-butoxycarbonyl)aniline (tert-butyl (2-phenoxyphenyl)carbamate, CAS 640766-49-0) is a dual-functional aryl building block combining a Boc-protected aniline nitrogen with an ortho-phenoxy substituent on the aromatic ring . With molecular formula C₁₇H₁₉NO₃ and molecular weight 285.34 g/mol, this compound serves as a protected intermediate wherein the acid-labile tert-butoxycarbonyl (Boc) group masks the nucleophilic aniline nitrogen, while the ortho-phenoxy ether confers distinct steric, electronic, and lipophilic properties relative to the unsubstituted N-Boc-aniline parent scaffold (CAS 3422-01-3, MW 193.24) . The compound is supplied at ≥98% purity with batch-specific analytical certification (NMR, HPLC, GC) from multiple vendors .

Why N-Boc-aniline or Unprotected 2-Phenoxyaniline Cannot Substitute for 2-Phenoxy-N-(t-butoxycarbonyl)aniline in Research and Process Chemistry


Generic substitution with either N-Boc-aniline (CAS 3422-01-3) or 2-phenoxyaniline (CAS 2688-84-8) fails because neither compound simultaneously provides the ortho-phenoxy substitution pattern and the Boc-protected aniline nitrogen within a single molecular entity. N-Boc-aniline lacks the ortho-phenoxy group entirely, eliminating the steric directing effects, enhanced lipophilicity (ΔLogP ~1.7 units ), and diaryl ether pharmacophoric motif critical for targets such as Na⁺/Ca²⁺ exchange inhibitors [1] and kinase-directed scaffolds . Conversely, unprotected 2-phenoxyaniline (pKa 3.78 predicted ) possesses a free nucleophilic amine that competes in coupling, acylation, and C-H functionalization reactions, compromising regioselectivity and requiring additional protection-deprotection steps. The ortho-phenoxy substituent further imposes steric constraints that alter both the kinetics of Boc installation and the acidolytic deprotection rate relative to para- or meta-substituted analogs [2], making the integrated Boc-phenoxyaniline architecture a non-fungible building block for convergent synthetic strategies.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(t-butoxycarbonyl)aniline (CAS 640766-49-0) Versus Closest Analogs


Lipophilicity (LogP) Advantage Over N-Boc-aniline: A ~1.7-Unit Increase Driving Differential Extraction and Chromatographic Behavior

The ortho-phenoxy substituent confers a substantial increase in computed lipophilicity relative to unsubstituted N-Boc-aniline. The target compound tert-butyl (2-phenoxyphenyl)carbamate carries a computed LogP of 4.83 (Chemscene) and an XLogP of 3.8 (Chem960), compared to N-Boc-aniline with a reported LogP of 3.11 (BOC Sciences) to 3.00 (SL Pharmachem) [1]. This translates to a calculated ΔLogP of +1.72 (Chemscene vs. BOC Sciences) to +0.80 (Chem960 vs. SL Pharmachem). The increased lipophilicity predicts preferential partitioning into organic solvents during extractive workup and longer reversed-phase HPLC retention, which is directly relevant for purification workflow design. The higher LogP also shifts the compound toward the drug-like chemical space (mean LogP of oral drugs ~2.5-3.5), making it a better phenotypic match for lipophilic drug scaffolds incorporating diaryl ether motifs, such as CETP inhibitors where 3-phenoxyaniline analogs with optimized LogP showed high inhibitory potency in human serum [2].

Lipophilicity LogP Drug-likeness Extraction efficiency

Orthogonal Amino Protection: Boc-Masked Aniline Versus Free 2-Phenoxyaniline Prevents Competing N-Nucleophilicity in Cross-Coupling and Acylation

2-Phenoxy-N-(t-butoxycarbonyl)aniline presents the aniline nitrogen as a carbamate, rendering it non-nucleophilic under basic and neutral conditions, whereas free 2-phenoxyaniline (CAS 2688-84-8) possesses an exposed primary amine with a predicted pKa of 3.78±0.10 . This pKa value indicates that 2-phenoxyaniline is a weaker base than aniline itself (pKa 4.60-4.62 [1]) due to the electron-withdrawing inductive effect of the ortho-phenoxy oxygen and steric inhibition of resonance [2]. However, it remains sufficiently nucleophilic to compete in Pd-catalyzed amination, acylation, and sulfonylation reactions. The Boc-protected form eliminates this competing reactivity entirely: the carbamate nitrogen cannot participate in Buchwald-Hartwig coupling, Suzuki-Miyaura coupling at the nitrogen, or electrophilic acylation, ensuring that all reactivity is directed to other positions on the aryl ring or to the phenoxy substituent. Deprotection with TFA/DCM (typical conditions: 20-50% TFA in DCM, room temperature, 5-30 min [3]) cleanly liberates the free amine on demand for downstream functionalization.

Protecting group strategy Orthogonal synthesis Cross-coupling Amine protection

Ortho-Phenoxy Steric and Electronic Modulation of Boc Deprotection Kinetics Relative to Unsubstituted N-Boc-aniline

The ortho-phenoxy substituent modulates both the rate of acidolytic Boc deprotection and the thermal stability of the carbamate through combined steric and electronic effects. A foundational study on the thermal decomposition of t-butyl N-arylcarbamates in diphenyl ether at 177.5°C established a first-order process yielding CO₂, isobutylene, and the corresponding amine, with a Hammett reaction constant ρ = 0.54 [1]. This positive ρ value indicates that electron-withdrawing substituents on the aryl ring accelerate decomposition. A subsequent gas-phase pyrolysis study (548.8 K) confirmed the linear free-energy correlation with ρ = 0.55 [2]. The phenoxy substituent, while classified as a resonance donor (σp ≈ -0.03 through O-aryl conjugation), exerts a field/inductive electron-withdrawing effect through the oxygen atom (σI for OPh estimated at +0.25-0.40) [3], potentially increasing the acidolytic deprotection rate relative to N-Boc-aniline. Furthermore, the ortho-phenoxy group introduces steric compression around the carbamate NH, which can labilize the Boc group through ground-state destabilization — consistent with the ortho effect in anilines [4]. This is reflected in the target compound's storage requirement at 2-8°C (sealed, dry) , compared to N-Boc-aniline's stability at room temperature .

Boc deprotection Steric effect Hammett relationship Thermal stability

Boc Group as a Traceless Directing Group for C-H Functionalization: Enabling Regioselective ortho-Alkenylation of the Phenoxyaniline Scaffold

The Boc group on N-Boc-anilines has been validated as a competent traceless directing group for Rh(III)-catalyzed ortho-C-H alkenylation with acrylate esters and styrenes, proceeding through C-H bond cleavage to yield ortho-alkenylated anilines that can be elaborated into indoles and quinolines [1][2]. Critically, in 2-phenoxy-N-(t-butoxycarbonyl)aniline, the ortho-phenoxy substituent pre-occupies one of the two ortho positions on the aniline ring. This means that Rh(III)-catalyzed C-H activation is directed to the sole remaining ortho position (C6 of the aniline ring), providing a unique regiochemical outcome that is not achievable with either N-Boc-aniline (which can functionalize at either ortho position, potentially yielding mixtures) or with para-phenoxy-substituted Boc-anilines (which have both ortho positions available and direct functionalization to positions with different steric/electronic environments) [3]. This regiochemical constraint, combined with the Boc group's advantage over acyl directing groups (easier installation and removal), makes the compound a strategic building block for synthesizing ortho,ortho'-disubstituted phenoxyanilines inaccessible via other routes.

C-H activation Directing group Rhodium catalysis ortho-Functionalization

Purity Benchmark and Batch-Level Quality Control Differentiation from Generic Aniline Building Blocks

The target compound is commercially supplied at a specification of ≥98% purity with multi-modal batch quality control including NMR, HPLC, and GC analyses . This contrasts with the more variable purity landscape for 2-phenoxyaniline, which is offered at 98% (Thermo Scientific [1]) to 99% (Fisher Scientific [2]) but with different impurity profiles: the unprotected amine is susceptible to air oxidation, generating colored impurities (the commercial product is described as brown to gray ), whereas the Boc-protected derivative, stored at 2-8°C under dry conditions , benefits from the electron-withdrawing carbamate substitution that stabilizes the aniline ring toward oxidation. N-Boc-aniline, while stable at room temperature and available at 97-98% purity , lacks the phenoxy pharmacophore entirely. For procurement decisions, the key differentiation is that the target compound combines (a) a purity specification of ≥98% with multi-technique batch QC documentation, (b) enhanced oxidative stability conferred by N-protection, and (c) the intact ortho-phenoxyaniline scaffold, eliminating the need for separate sourcing and in-house coupling of the phenoxy and Boc-protected aniline components.

Purity Quality control Batch certification Procurement specification

Procurement-Driven Application Scenarios for 2-Phenoxy-N-(t-butoxycarbonyl)aniline Based on Quantitative Differentiation Evidence


Convergent Synthesis of ortho,ortho'-Disubstituted Phenoxyaniline-Derived Kinase Inhibitors Requiring Sequential Functionalization

In medicinal chemistry programs developing Type II kinase inhibitors or MEK inhibitors that incorporate a 4-phenoxyaniline or 2-phenoxyaniline warhead , the target compound enables a convergent strategy wherein the Boc-protected aniline nitrogen remains inert during Suzuki-Miyaura or Buchwald-Hartwig coupling at the remaining ortho or para positions. Following C-C or C-N bond formation, mild TFA-mediated deprotection liberates the aniline for final-stage sulfonylation, amidation, or heterocycle formation. This approach avoids the competing N-arylation observed with free 2-phenoxyaniline and the isomeric mixtures obtained from N-Boc-aniline C-H functionalization (see Evidence Items 2 and 4 in Section 3). The pre-installed ortho-phenoxy motif matches the SAR requirements identified in MEK1 inhibitor optimization where 4-phenoxyaniline substituents at C4 of pyrrolopyridazine cores achieved optimal potency .

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High-LogP, ortho-Substituted Aniline Scaffolds

Fragment libraries for targets with lipophilic binding pockets (e.g., CETP, GPCR allosteric sites) benefit from building blocks with LogP values in the 3-5 range. The target compound's computed LogP of 4.83 exceeds that of generic N-Boc-aniline (LogP ~3.0) by approximately 1.7 units (see Evidence Item 1, Section 3), placing it in an underserved property space for Boc-protected aniline fragments. The diaryl ether motif is a privileged pharmacophore for CETP inhibition, where 3-phenoxyaniline analogs achieved picomolar potency in human serum assays [1], and for Na⁺/Ca²⁺ exchange inhibition [2]. Procurement of the pre-assembled Boc-phenoxyaniline building block for fragment elaboration saves 2-3 synthetic steps versus separate sourcing of 2-phenoxyaniline and subsequent protection.

Process Chemistry Scale-Up of Nimesulide-Class NSAID Intermediates with Controlled Amine Reactivity

The 2-phenoxyaniline scaffold constitutes the core of nimesulide (4-nitro-2-phenoxymethanesulfonanilide), a COX-2 selective NSAID . In process routes employing late-stage nitration or sulfonylation, the free amine of 2-phenoxyaniline competes with the desired electrophilic aromatic substitution, leading to N-nitration/N-sulfonylation byproducts. Use of the Boc-protected intermediate (2-phenoxy-N-(t-butoxycarbonyl)aniline) suppresses this competing pathway, as the carbamate nitrogen is non-nucleophilic under the strongly acidic nitration conditions. Following selective aromatic functionalization, TFA deprotection and subsequent mesylation yield the target NSAID scaffold with improved regiochemical purity. The industrial feasibility of Boc protection/deprotection sequences at scale is well-established in pharmaceutical manufacturing [3].

Late-Stage C-H Diversification of Phenoxyaniline Scaffolds via Boc-Directed Rh(III) Catalysis

The Boc group functions as a traceless directing group for Rh(III)-catalyzed ortho-C-H alkenylation [4], enabling the installation of acrylate, styryl, or vinyl sulfone handles at the C6 position of the aniline ring (see Evidence Item 4, Section 3). In the target compound, the ortho-phenoxy substituent at C2 forces exclusive functionalization at the remaining ortho position (C6), generating a single regioisomeric product. This contrasts with N-Boc-aniline, which can produce mono- and bis-alkenylated mixtures. The resulting ortho-alkenylated intermediate can be elaborated via Heck cyclization, Diels-Alder reaction, or RCM to construct indole, quinoline, or benzazepine cores. For procurement, the key value is that the C2-phenoxy substitution pre-defines the regiochemical outcome, reducing downstream purification burden and improving isolated yields of the desired mono-functionalized product.

Quote Request

Request a Quote for 2-phenoxy-N-(t-butoxycarbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.